molecular formula C10H13NO3 B121329 3-Methyl-l-tyrosine CAS No. 17028-03-4

3-Methyl-l-tyrosine

Cat. No. B121329
CAS RN: 17028-03-4
M. Wt: 195.21 g/mol
InChI Key: MQHLULPKDLJASZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-l-tyrosine is a methylated derivative of the amino acid L-tyrosine. L-tyrosine itself is a naturally occurring amino acid synthesized in vivo from L-phenylalanine and is involved in protein synthesis. It serves as a precursor for the synthesis of catecholamines, thyroxine, and melanin . The methylation of L-tyrosine can affect its biological activity, as seen in studies where methylated derivatives of L-tyrosine have been used in oncological diagnostics .

Synthesis Analysis

The synthesis of methylated derivatives of L-tyrosine can be achieved through various methods. One study describes the enzymatic catalysis by tryptophanase to synthesize O-methyl-[2-2H]-L-tyrosine through isotope exchange . Another approach for synthesizing derivatives of L-tyrosine involves a green chemistry method using L-tyrosine as a catalyst under solvent-free conditions at room temperature, which is efficient and environmentally friendly . Additionally, a direct synthesis method for 3,5-dibromo-O-methyl-L-tyrosine has been reported, which involves the bromination of commercial O-methyl-L-tyrosine .

Molecular Structure Analysis

The molecular structure of L-tyrosine has been determined by neutron diffraction techniques, which have precisely located all hydrogen atoms. The tyrosine molecule occurs in the zwitterion form in pure L-tyrosine, while in the hydrochloride form, both the amino group and the carboxyl group are protonated . The molecular structure of 3-Methyl-l-tyrosine would be similar but with an additional methyl group attached to the aromatic ring of L-tyrosine.

Chemical Reactions Analysis

The chemical reactivity of L-tyrosine and its derivatives can be influenced by the presence of methyl groups. For instance, the oxidative deamination of O-methyl-L-tyrosine by L-amino acid oxidase has been studied, revealing that the α-C-H bond cleavage occurs in the rate-determining step of the reaction . The presence of methyl groups can also lead to inhibitory effects on enzymes, as seen with α-methyl-L-tyrosine and N-methyl-L-tyrosine, which inhibit L-amino acid oxidase activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-l-tyrosine would be influenced by the presence of the methyl group. While specific studies on 3-Methyl-l-tyrosine are not provided, the properties of L-tyrosine and its derivatives can be inferred. L-tyrosine is known to be involved in the synthesis of physiologically active compounds and has applications in pharmaceuticals and diagnostics . The methylated derivatives of L-tyrosine, such as those labeled with short-lived B+ emitters, have been used in oncological diagnostics, indicating their importance in medical applications .

Scientific Research Applications

Tumor Imaging and Diagnostic Evaluation

3-Methyl-L-Tyrosine and its derivatives have shown significant potential in tumor imaging, particularly in the field of Positron Emission Tomography (PET). For example, studies have highlighted the use of 3-Fluoro-L-α-Methyl-Tyrosine (FAMT) as a PET radiotracer for tumor imaging. Its uptake is closely associated with the expression of L-type amino acid transporter 1 (LAT1), an isoform upregulated in cancers, making it highly tumor-specific (Wiriyasermkul et al., 2012). Similarly, 3-[123I]Iodo-α-methyl-L-tyrosine (IMT) is used in Nuclear Medicine for the diagnosis and treatment planning of patients with cerebral gliomas, due to its high uptake in brain tumors (Langen, Pauleit, & Coenen, 2002).

Mechanistic Insights into Amino Acid Transport

3-Methyl-L-Tyrosine derivatives provide insights into the mechanisms of amino acid transport in tumors. The selective transport of these derivatives by LAT1, not LAT2, is key to understanding their tumor specificity. This specificity is attributed to the α-methyl moiety of these compounds, which is critical for LAT1 selectivity (Wei et al., 2016).

Investigating Neurochemical Mechanisms

In neurochemical studies, radiofluorinated L-m-Tyrosines, such as 6-[18F]fluoro-L-m-tyrosine (6-FMT), have been used to investigate dopaminergic mechanisms in the brain. These compounds accumulate selectively in striatal structures, aiding in the study of aromatic amino acid decarboxylase and other relevant enzymes (Barrio et al., 1996).

Impact on Enzymatic Activities

The presence of a methyl group in L-tyrosine derivatives influences enzymatic activities, as seen in studies with L-amino acid oxidase. The oxidative deamination of O-methyl-L-tyrosine and its impact on enzymatic reactions provide valuable insights into biochemical pathways and potential therapeutic applications (Pająk, 2020).

Synthesis and Radiochemical Applications

The synthesis of fluorinated derivatives of L-tyrosine and L-α-methyltyrosine has critical applications in medical imaging, particularly in PET. The modification of these compounds enhances their suitability as tracers, aiding in the diagnosis and monitoring of various health conditions (Vasdev et al., 2001).

Safety And Hazards

3-Methyl-L-tyrosine should be handled with care to avoid contact with skin and eyes, inhalation of dust, and ingestion . In case of accidental contact, immediate medical attention is advised .

Future Directions

The enzymatic production of L-tyrosine derivatives, including 3-Methyl-L-tyrosine, is a promising area of research . The introduction of a methyl group can significantly change the physical and chemical properties of a compound, making it an interesting amino acid residue to be inserted in peptide chains .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLULPKDLJASZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946503
Record name 3-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-l-tyrosine

CAS RN

2370-57-2
Record name Methyl-3-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-l-tyrosine
Reactant of Route 2
3-Methyl-l-tyrosine
Reactant of Route 3
3-Methyl-l-tyrosine
Reactant of Route 4
3-Methyl-l-tyrosine
Reactant of Route 5
3-Methyl-l-tyrosine
Reactant of Route 6
3-Methyl-l-tyrosine

Citations

For This Compound
58
Citations
A Dennig, E Busto, W Kroutil, K Faber - Acs Catalysis, 2015 - ACS Publications
… Instead of analytically pure arenes, crude aromatic gasoline blends containing toluene were used to yield 3-methyl-l-tyrosine in excellent yield (2 g L –1 ) and >97% ee. …
Number of citations: 62 pubs.acs.org
I Shin, I Davis, K Nieves-Merced, Y Wang… - Chemical …, 2021 - pubs.rsc.org
… for a single-oxygen insertion into 3-methyl-L-tyrosine. Catalytic assays using ascorbate … from the iron ion in response to substrate 3-methyl-L-tyrosine binding or chemical reduction by a …
Number of citations: 5 pubs.rsc.org
WL GREEN - Endocrinology, 1968 - academic.oup.com
… from these data were for L-tyrosine, 1.4 XlO~3M, and for 3-methyl-L-tyrosine (assuming the D-form is inactive), 8.8 XlO~4M. Results with the more potent inhibitors are depicted in Fig. 2; …
Number of citations: 54 academic.oup.com
S Rajput, KJ McLean, H Poddar… - Journal of Medicinal …, 2019 - ACS Publications
A series of analogues of cyclo(l-tyrosyl-l-tyrosine), the substrate of the Mycobacterium tuberculosis enzyme CYP121, have been synthesized and analyzed by UV–vis and electron …
Number of citations: 17 pubs.acs.org
H Chen, CT Walsh - Chemistry & biology, 2001 - cell.com
Background: Coumarin group antibiotics, such as novobiocin, coumermycin A 1 and clorobiocin, are potent inhibitors of DNA gyrase. These antibiotics have been isolated from various …
Number of citations: 235 www.cell.com
EB Watkins, RS Phillips - SYNTHESIS AND KINETIC EVALUATION … - search.proquest.com
The development of methods for synthesizing optically pure natural and unnatural a-amino acids has been the subject of numerous studies published within the last 20 years (…
Number of citations: 0 search.proquest.com
RT Carr, S Balasubramanian, PCD Hawkins… - Biochemistry, 1995 - ACS Publications
… reaction of RLPAH (Figure 2) were 3-methyl-L-tyrosine, the expected NIH shifted product, and … Furthermore, the product ratio of 4-hydroxymethylL-phenylalanine to 3-methyl-L-tyrosine is …
Number of citations: 50 pubs.acs.org
RS Phillips, B Jones, S Nash - ChemBioChem, 2022 - Wiley Online Library
… However, 3-bromo and 3-methyl-L-tyrosine have been reported previously to be poor substrates (∼2-3 %) for wild type TPL using a discontinuous colorimetric reaction for pyruvate. …
I Crnovcic, R Süssmuth, U Keller - Biochemistry, 2010 - ACS Publications
… We thank Florian Oldach from this Institute for MS of 3-methyl-l-tyrosine. This work was supported by the Deutsche Forschungsgemeinschaft Grants Ke 452/8-4 and Ke 452/11-4 (…
Number of citations: 26 pubs.acs.org
Y Wang, I Davis, I Shin, H Xu, A Liu - Journal of the American …, 2021 - ACS Publications
… (56−58) Recently, SfmD as a 3-methyl-l-tyrosine hydroxylase involved in the biosynthesis of saframycin has been identified and structurally resembles the TDO superfamily enzymes. (59…
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.